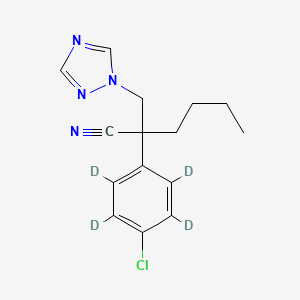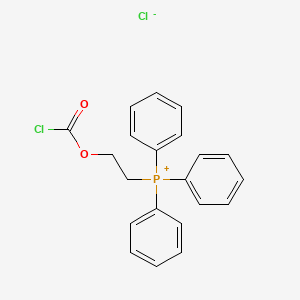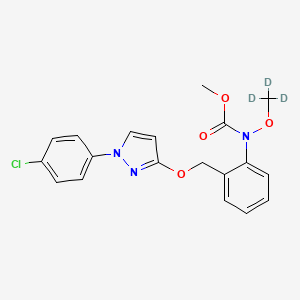![molecular formula C24H22I2N4O B12057306 3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B12057306.png)
3-(3,6-diiodo-9H-carbazol-9-yl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide is a complex organic compound that features a carbazole core substituted with iodine atoms and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide typically involves multiple steps:
Iodination of Carbazole: The initial step involves the iodination of carbazole to introduce iodine atoms at the 3 and 6 positions. This can be achieved using iodine and an oxidizing agent such as potassium iodate in an acidic medium.
Formation of Hydrazide: The iodinated carbazole is then reacted with a suitable hydrazine derivative to form the hydrazide group. This step often requires the use of a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Condensation Reaction: The final step involves the condensation of the hydrazide with 4-(dimethylamino)benzaldehyde to form the desired product. This reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imine bond in the hydrazide group, converting it to an amine.
Substitution: The iodine atoms on the carbazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide has several scientific research applications:
Organic Electronics: Used in the development of OLEDs due to its favorable electronic properties.
Photocatalysis: Potential use as a photocatalyst in organic synthesis.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Material Science: Studied for its properties in forming thin films and other materials for electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its electronic structure, which allows it to participate in various photophysical and photochemical processes. The carbazole core acts as an electron donor, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties make it suitable for use in optoelectronic devices where efficient charge transport and light emission are required.
Comparison with Similar Compounds
Similar Compounds
3,6-diiodo-9H-carbazole: A simpler analog without the hydrazide group.
4-(dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.
Carbazole derivatives: Various carbazole-based compounds with different substituents.
Uniqueness
The uniqueness of 3-(3,6-diiodo-9H-carbazol-9-yl)-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}propanohydrazide lies in its combination of iodine-substituted carbazole and hydrazide functionalities, which impart distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific light-emitting and charge-transport characteristics.
Properties
Molecular Formula |
C24H22I2N4O |
|---|---|
Molecular Weight |
636.3 g/mol |
IUPAC Name |
3-(3,6-diiodocarbazol-9-yl)-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]propanamide |
InChI |
InChI=1S/C24H22I2N4O/c1-29(2)19-7-3-16(4-8-19)15-27-28-24(31)11-12-30-22-9-5-17(25)13-20(22)21-14-18(26)6-10-23(21)30/h3-10,13-15H,11-12H2,1-2H3,(H,28,31)/b27-15+ |
InChI Key |
SYUJWZXUUZJWST-JFLMPSFJSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=C(C=C(C=C3)I)C4=C2C=CC(=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-((E)-{[2-([1,1'-biphenyl]-4-yloxy)propanoyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate](/img/structure/B12057244.png)

![3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B12057257.png)

![trisodium;[(2R,3S,4S,5R)-3,4,5-trihydroxy-5-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-2-yl]methyl phosphate;octahydrate](/img/structure/B12057270.png)



![Chloro[(1,3,5,7-tetramethyl-5-phenyl-2,4,8-trioxa-6-phosphaadamantane)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B12057308.png)

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
